

Chiauranib (CS2164): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Chiauranib

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Abstract

Chiauranib (CS2164) is a novel, orally active small molecule inhibitor targeting multiple kinematic pathways crucial for tumor progression. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **Chiauranib**. It is designed to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Chiauranib, also known as CS2164, is a multi-target tyrosine kinase inhibitor developed by Chipscreen Biosciences.[1][2] It was discovered through a computer-aided rational drug design approach and has demonstrated potent anti-tumor activity by simultaneously targeting key pathways involved in tumor cell proliferation, angiogenesis, and the tumor microenvironment.[3][4] **Chiauranib** is currently in late-stage clinical development for various solid tumors, including small cell lung cancer and ovarian cancer.[2]

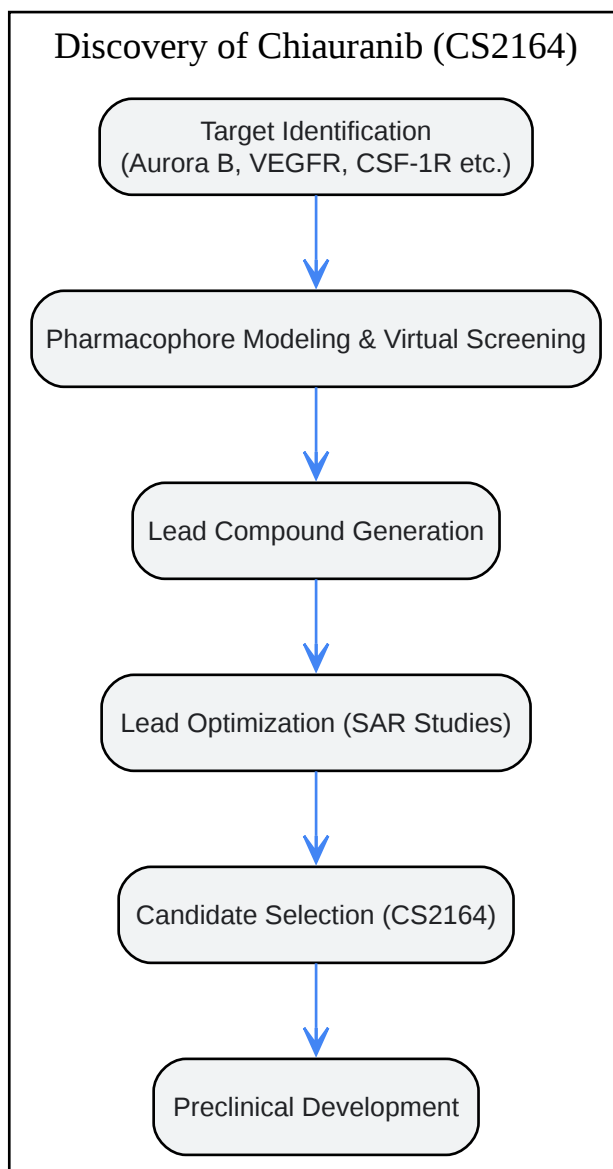
Discovery and Synthesis

Discovery: A Rational Drug Design Approach

The discovery of **Chiauranib** was guided by a computer-aided rational drug design strategy.[3] This approach aimed to create a multi-target inhibitor with a specific kinase inhibition profile to

maximize anti-tumor efficacy while minimizing off-target toxicities. The chemical structure of **Chiauranib** is N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide. [3]

Below is a logical workflow representing the likely computer-aided drug design process employed in the discovery of **Chiauranib**.



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*Discovery Workflow for **Chiauranib** (CS2164)*

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Chiauranib** is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted naphthalene carboxylic acid with a substituted aniline derivative.

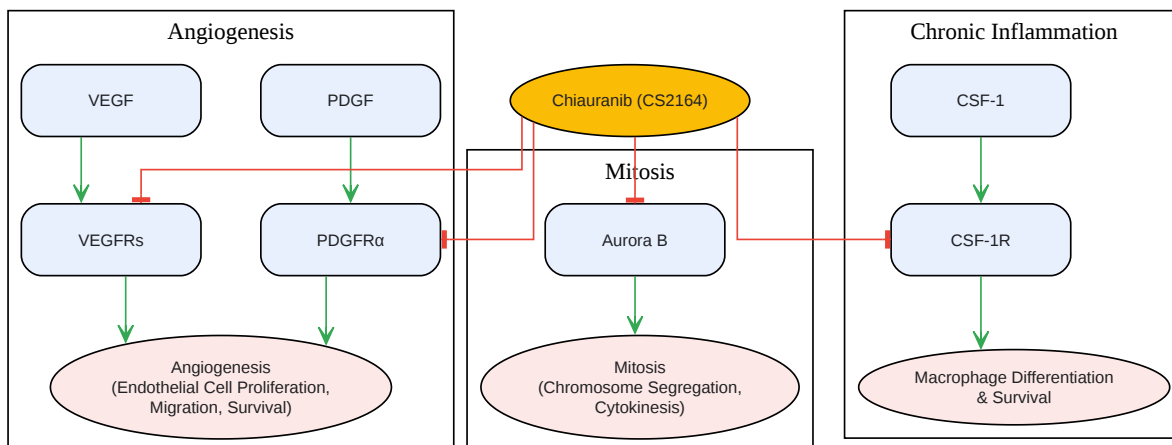
Mechanism of Action

Chiauranib exerts its anti-tumor effects through the highly selective inhibition of multiple protein kinases involved in three critical pathways for cancer progression: tumor angiogenesis, mitosis, and chronic inflammation.[3]

Triple-Pathway Inhibition

- **Anti-Angiogenesis:** **Chiauranib** potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor alpha (PDGFR α), and c-Kit.[5][6] This disrupts the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[5][6]
- **Mitotic Inhibition:** By targeting Aurora B kinase, **Chiauranib** interferes with the process of cell division (mitosis).[5][6] This leads to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][6]
- **Modulation of the Tumor Microenvironment:** **Chiauranib** inhibits Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage differentiation and function.[5][6] By targeting CSF-1R, **Chiauranib** can modulate the tumor immune microenvironment, potentially reducing the number of tumor-associated macrophages that promote tumor growth.[3]

The following diagram illustrates the key signaling pathways targeted by **Chiauranib**.



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*Signaling Pathways Inhibited by **Chiauranib***

Preclinical Data

In Vitro Kinase Inhibitory Activity

Chiauranib has demonstrated potent inhibitory activity against its target kinases in in vitro assays.

Kinase Target	IC50 (nM)
VEGFR1	1-9
VEGFR2	1-9
VEGFR3	1-9
PDGFR α	1-9
c-Kit	1-9
Aurora B	1-9
CSF-1R	1-9

Table 1: In Vitro Kinase Inhibitory Activity of Chiauranib.[\[5\]](#)[\[6\]](#)

In Vivo Anti-Tumor Efficacy

In vivo studies using human tumor xenograft models have shown that oral administration of **Chiauranib** leads to significant tumor growth inhibition and regression across a range of cancer types.[\[4\]](#)[\[6\]](#)

Tumor Model	Dose (mg/kg)	Outcome
Colon Cancer (HCT-8)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Liver Cancer (SMMC-7721)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Gastric Cancer (MGC-803)	0.5-40	Remarkable regression or complete inhibition of tumor growth
Lung Cancer (A549)	0.5-40	Remarkable regression or complete inhibition of tumor growth

Table 2: In Vivo Anti-Tumor Efficacy of Chiauranib in Xenograft Models.[\[6\]](#)

Clinical Development

Phase I Clinical Trial

A Phase I dose-escalation study was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **Chiauranib**.[\[7\]](#)

Parameter	Value
Maximum Tolerated Dose (MTD)	50 mg/day
Dose-Limiting Toxicity (DLT)	Grade 3 hypertension at 65 mg/day
Common Adverse Events	Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension

Table 3: Key Findings from the Phase I Clinical Trial of Chiauranib.[\[1\]](#)[\[7\]](#)

Pharmacokinetics

Pharmacokinetic analysis from the Phase I trial revealed that **Chiauranib** has a favorable profile for oral administration.^[7]

PK Parameter	Value (at MTD of 50 mg/day)
Time to Peak Plasma Concentration (Tmax)	2 hours (median)
Terminal Half-life (t _{1/2})	25.6 ± 6.73 hours
Accumulation at Steady State	Approximately 2-fold increase in exposure after multiple doses

Table 4: Pharmacokinetic Parameters of Chiauranib in Patients with Advanced Solid Tumors.^{[1][7]}

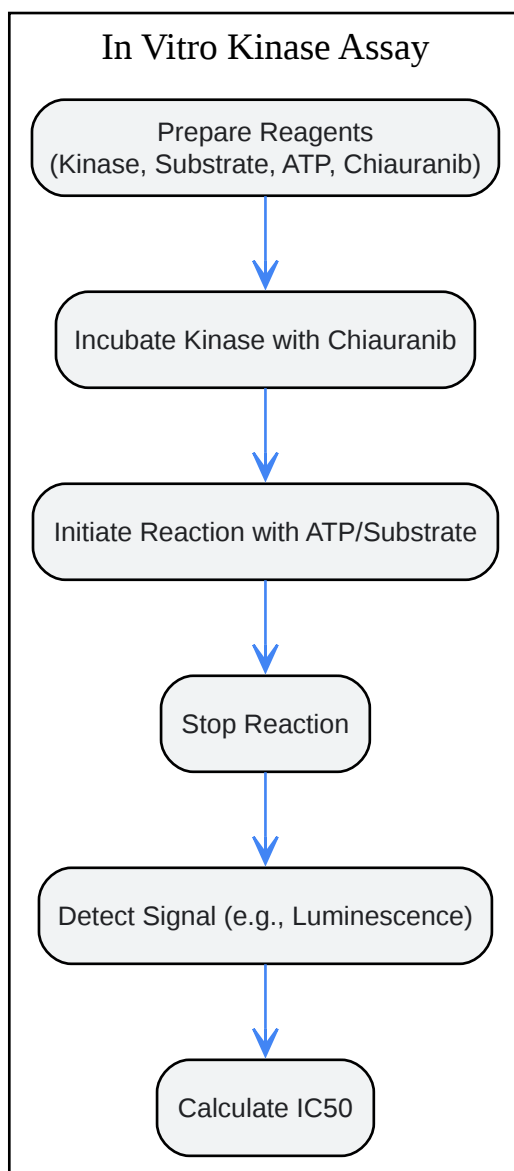
Ongoing Clinical Trials

Chiauranib is currently being evaluated in multiple Phase II and Phase III clinical trials for the treatment of various cancers, including a Phase III trial for small-cell lung cancer.^{[3][8]}

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A general protocol for an in vitro kinase assay to determine the IC₅₀ of **Chiauranib** against a target kinase is outlined below.



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General Workflow for an In Vitro Kinase Assay

Materials:

- Recombinant human kinase (e.g., Aurora B, VEGFR2)
- Kinase-specific substrate
- ATP

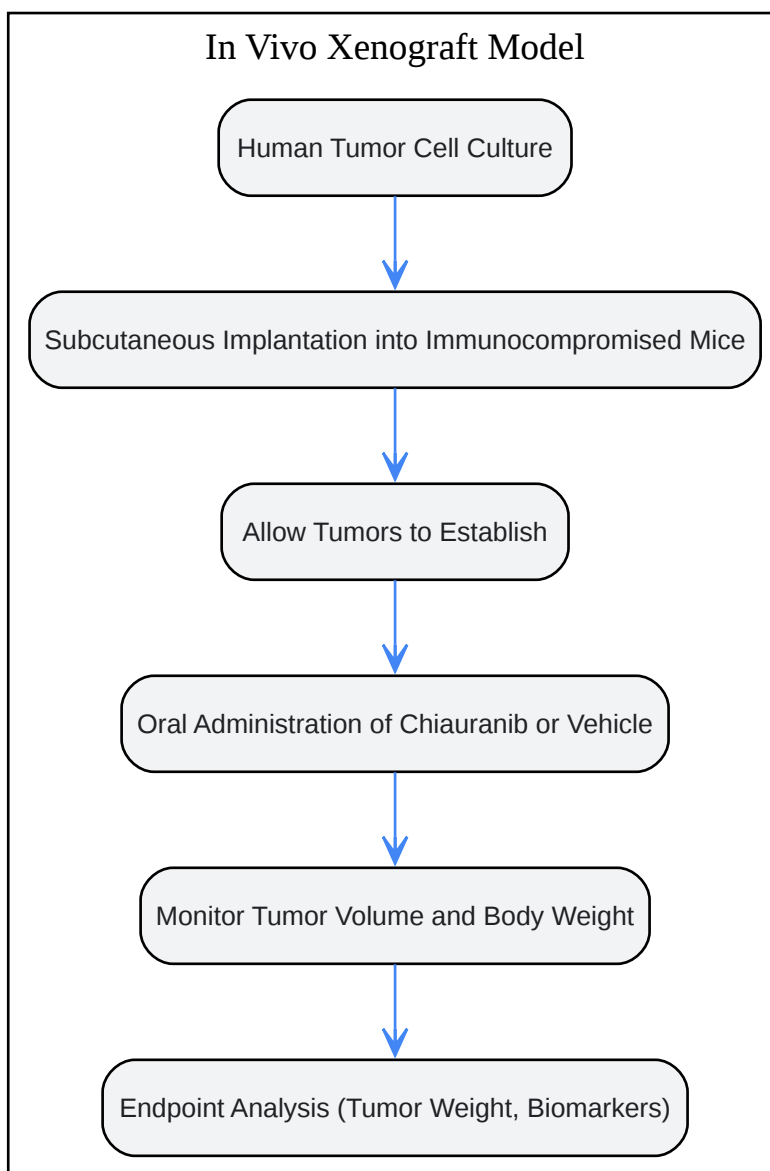
- Assay buffer
- **Chiauranib** (serially diluted)
- Detection reagent (e.g., ADP-Glo™)
- Microplate reader

Procedure:

- Add assay buffer, kinase, and serially diluted **Chiauranib** to the wells of a microplate.
- Incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate at room temperature to allow for phosphorylation.
- Stop the reaction and measure the amount of ADP produced using a detection reagent.
- The signal is measured using a microplate reader.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of **Chiauranib**.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

In Vivo Xenograft Tumor Model (General Protocol)

A general protocol for evaluating the in vivo efficacy of **Chiauranib** in a xenograft tumor model is described below.



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General Workflow for an In Vivo Xenograft Study

Materials:

- Human cancer cell line
- Immunocompromised mice (e.g., nude or SCID)
- **Chiauranib** formulated for oral administration

- Vehicle control
- Calipers for tumor measurement

Procedure:

- Human cancer cells are cultured and harvested.
- The cells are subcutaneously injected into the flank of immunocompromised mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **Chiauranib** (or vehicle) is administered orally daily.
- Tumor volume and mouse body weight are measured regularly.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.[13][14]

Conclusion

Chiauranib (CS2164) is a promising multi-target kinase inhibitor with a well-defined mechanism of action that addresses key drivers of tumor growth and progression. Its potent preclinical activity and manageable safety profile in early clinical trials support its continued development as a novel therapeutic option for patients with various solid tumors. The ongoing late-stage clinical trials will further elucidate its efficacy and role in the landscape of cancer therapy.

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